molecular formula C8H10ClF3N2O B2899351 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856051-27-8

4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No. B2899351
CAS RN: 1856051-27-8
M. Wt: 242.63
InChI Key: IXUCLGIAXJMESA-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole, also known as TFMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of DNA. In weeds, 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the synthesis of branched-chain amino acids.
Biochemical and Physiological Effects
4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. In cancer cells, 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In weeds, 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been shown to inhibit the synthesis of essential amino acids, leading to growth inhibition and eventual death. In water treatment, 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been shown to effectively remove heavy metals, such as lead and cadmium, from water.

Advantages and Limitations for Lab Experiments

4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively inhibit certain enzymes and proteins. However, 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole also has limitations, such as its relatively high cost and limited availability, as well as its potential toxicity to non-target organisms.

Future Directions

There are several future directions for the study of 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole. In medicine, further research is needed to fully understand the mechanism of action of 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole and to develop more effective antitumor therapies. In agriculture, further research is needed to develop more selective herbicides that target specific weed species without harming crops or other non-target organisms. In environmental science, further research is needed to optimize the use of 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole as a water treatment agent and to develop more sustainable and cost-effective methods for removing heavy metals from water.
Conclusion
In conclusion, 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has shown potential for various scientific research applications, including medicine, agriculture, and environmental science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a promising compound that warrants further study for its potential to benefit society and the environment.

Synthesis Methods

The synthesis of 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves the reaction of 1-methyl-3-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of dimethylformamide, followed by the reaction of the resulting acid chloride with 2-chloromethyl-1,3-dioxolane in the presence of triethylamine. The final product is obtained through the hydrolysis of the resulting ester with sodium hydroxide.

Scientific Research Applications

4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In agriculture, 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In environmental science, 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been studied as a potential water treatment agent due to its ability to remove heavy metals from water.

properties

IUPAC Name

4-chloro-1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClF3N2O/c1-14-4-6(9)7(13-14)5-15-3-2-8(10,11)12/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUCLGIAXJMESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

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